molecular formula C18H26N2O2 B15212355 5-(4-Methylphenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one CAS No. 740812-32-2

5-(4-Methylphenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one

Cat. No.: B15212355
CAS No.: 740812-32-2
M. Wt: 302.4 g/mol
InChI Key: WSNCAPNVDODUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one is an organic compound belonging to the pyrazolidinone class This compound is characterized by a pyrazolidinone ring substituted with a 2-propylpentanoyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one typically involves the following steps:

    Formation of the Pyrazolidinone Ring: The pyrazolidinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the 2-Propylpentanoyl Group: The 2-propylpentanoyl group can be introduced via acylation reactions using 2-propylpentanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions using p-tolyl derivatives and suitable catalysts like aluminum chloride.

Industrial Production Methods: Industrial production of 1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted pyrazolidinones with various functional groups.

Scientific Research Applications

1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one can be compared with other pyrazolidinone derivatives, such as:

    1-(2-Propylpentanoyl)-5-phenylpyrazolidin-3-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(2-Propylpentanoyl)-5-(m-tolyl)pyrazolidin-3-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Properties

CAS No.

740812-32-2

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

5-(4-methylphenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one

InChI

InChI=1S/C18H26N2O2/c1-4-6-15(7-5-2)18(22)20-16(12-17(21)19-20)14-10-8-13(3)9-11-14/h8-11,15-16H,4-7,12H2,1-3H3,(H,19,21)

InChI Key

WSNCAPNVDODUKV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.